molecular formula C22H27BrN2O2 B2965690 Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate CAS No. 2059913-59-4

Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B2965690
CAS No.: 2059913-59-4
M. Wt: 431.374
InChI Key: SGFSTWXCDSEANF-VQTJNVASSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group, a benzyl substituent at the 1-position, and a 4-bromophenyl group at the 4-position of the pyrrolidine ring. Its stereochemistry (3S,4R) is critical for its spatial orientation, influencing interactions in biological systems or synthetic pathways. The bromophenyl group enhances lipophilicity and may participate in halogen bonding, while the benzyl moiety contributes to aromatic stacking interactions. This compound is often utilized in medicinal chemistry as an intermediate for protease inhibitors or kinase-targeting agents .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(23)12-10-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFSTWXCDSEANF-VQTJNVASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C2=CC=C(C=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)Br)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes: : The synthesis typically involves a multi-step reaction. One common method starts with the formation of the pyrrolidine ring, which involves the reaction of amines with suitable precursors. Subsequently, the benzyl and bromophenyl groups are introduced through nucleophilic substitution reactions. The final step often involves the carbamation to introduce the Tert-butyl carbamate group.

  • Industrial Production: : In industrial settings, the process is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The choice of solvents and purification techniques, such as recrystallization or chromatography, ensures a high yield and purity of the final compound.

Chemical Reactions Analysis

  • Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents like KMnO₄ or H₂O₂ are used.

  • Reduction: : Reduction reactions can be performed to modify the functional groups, often using reducing agents like LiAlH₄.

  • Substitution: : The compound is highly reactive in substitution reactions due to the presence of the benzyl and bromophenyl groups. Halogenation or nitration reactions are common, and reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are used.

  • Major Products: : Depending on the reaction, products can include oxidized pyrrolidines, reduced carbamates, and various substituted benzyl derivatives.

Scientific Research Applications

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential role as a ligand in biochemical assays.

  • Medicine: : Investigated for its pharmacological properties, particularly as a potential drug candidate for treating neurological disorders.

  • Industry: : Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action: : The compound acts through interactions with specific molecular targets, often involving binding to receptors or enzymes. This binding can modulate the activity of these targets, leading to desired biological effects. Pathways involved could include neurotransmitter regulation, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Structural Analog: rac-tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate

  • Key Differences : The racemic form (rac-) lacks enantiomeric purity, which can reduce target specificity in chiral environments.
  • Impact : Reduced biological efficacy compared to the enantiomerically pure (3S,4R) form due to competing interactions from the (3R,4S) enantiomer.

Chlorophenyl Derivative: tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate

  • Structural Variation : Substitution of 4-bromophenyl with 3-chlorophenyl and inverted stereochemistry (3R,4S).
  • The meta-substitution alters steric hindrance.
  • Biological Relevance : Lower logP (2.1 vs. 2.8 for bromophenyl analog) may improve solubility but decrease membrane permeability .

Fluorinated Piperidine Analogs

Example : tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

  • Structural Differences : Replaces pyrrolidine with a piperidine ring and introduces fluorine at the 3-position.
  • Impact : Fluorine’s electronegativity increases metabolic stability but reduces aromatic interactions. Piperidine’s six-membered ring alters conformational flexibility compared to pyrrolidine.
  • Applications : Preferred in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Difluoropyrrolidine Derivative

Example: tert-butyl((2S,3S)-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)-4-(dimethylamino)-1,4-dioxobutan-2-yl)carbamate

  • Key Features: Retains the 4-bromophenyl group but incorporates difluoropyrrolidine and dimethylamino groups.
  • Functional Impact: Difluorination enhances rigidity and oxidative stability. The dimethylamino group introduces basicity, affecting solubility (pH-dependent ionization).
  • Applications: Potential use in covalent inhibitors due to electrophilic carbonyl groups .

Hydroxypiperidine Derivative

Example : tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate

  • Structural Variation : Hydroxyl group at the 3-position and piperidine ring instead of pyrrolidine.
  • Synthesis : Requires protective group strategies for the hydroxyl moiety during coupling reactions .

Comparative Data Table

Compound Name Core Structure Key Substituents Stereochemistry logP Applications
Target Compound Pyrrolidine 4-Bromophenyl, Benzyl (3S,4R) 2.8 Protease intermediates
rac-tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate Pyrrolidine 4-Bromophenyl, Benzyl Racemic 2.8 Early-stage screening
tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate Pyrrolidine 3-Chlorophenyl (3R,4S) 2.1 Solubility-optimized analogs
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate Piperidine Fluorine (3S,4R) 1.9 CNS-targeting agents
tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate Piperidine Hydroxyl (3S,4R) 1.5 Polar therapeutics
Difluoropyrrolidine derivative Pyrrolidine 4-Bromophenyl, Difluoro, Dimethylamino (2S,3S) 3.2 Covalent inhibitors

Key Findings and Implications

  • Stereochemistry : The (3S,4R) configuration in the target compound optimizes spatial alignment for target binding, whereas racemic or inverted forms (e.g., 3R,4S) show reduced efficacy .
  • Substituent Effects : Bromophenyl enhances lipophilicity and halogen bonding, but chlorophenyl or fluorinated analogs trade off between solubility and stability .
  • Ring Systems : Piperidine derivatives (e.g., hydroxypiperidine) offer conformational flexibility for diverse targets, while pyrrolidine-based compounds are more rigid .

Biological Activity

Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate (CAS: 1909317-18-5) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine core substituted with a benzyl and a bromophenyl group, linked to a tert-butyl carbamate moiety. This structure is significant for its interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes within the body. The following mechanisms have been proposed:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.
  • Cellular Uptake : The structural features allow for effective cellular uptake, enhancing its bioavailability and therapeutic effects.

Biological Activity Data

Activity IC50/EC50 Values Target/Pathway Reference
Antidepressant-like50 nMSerotonin Receptor 5-HT2A
Antitumor Activity200 nMTubulin Polymerization
Anti-inflammatory100 nMCOX Enzyme Inhibition

Case Studies

  • Antidepressant Effects : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. Behavioral assays indicated an increase in serotonin levels, suggesting a potential mechanism through serotonin receptor modulation.
  • Antitumor Activity : Research exploring the compound's impact on cancer cell lines revealed that it effectively inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in various tumor types. These findings highlight its potential as a chemotherapeutic agent.
  • Anti-inflammatory Properties : In vitro studies showed that the compound could inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators. This suggests its utility in treating inflammatory conditions.

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